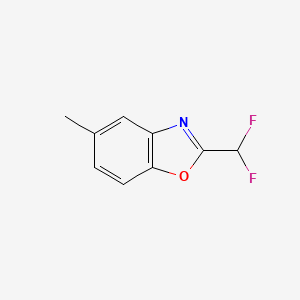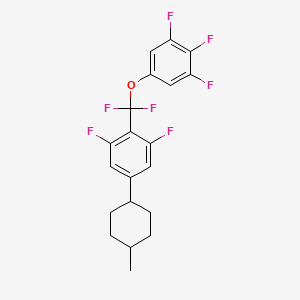
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole is a chiral compound with significant interest in the fields of organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with trifluoroacetic acid and an appropriate oxazoline precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted trifluoromethyl compounds.
Applications De Recherche Scientifique
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole: Lacks the chiral center, resulting in different biological activity.
4-Benzyl-2-(methyl)-4,5-dihydrooxazole: The absence of the trifluoromethyl group reduces its lipophilicity and overall reactivity.
4-Benzyl-2-(trifluoromethyl)-oxazole: The fully aromatic oxazole ring alters its chemical properties and reactivity.
Uniqueness
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10-15-9(7-16-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
Clé InChI |
BLXKTADIKVLSAI-VIFPVBQESA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C(F)(F)F)CC2=CC=CC=C2 |
SMILES canonique |
C1C(N=C(O1)C(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)

![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)



